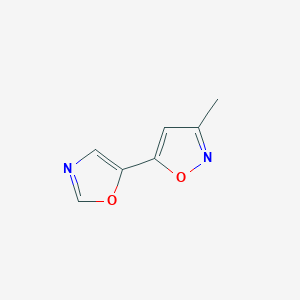
3-Methyl-5-(oxazol-5-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(oxazol-5-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block for Complex Molecules
3-Methyl-5-(oxazol-5-yl)isoxazole serves as an essential building block in organic synthesis. Its functional groups allow for the construction of more complex molecular architectures through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new materials and pharmaceuticals.
Synthetic Pathways
Recent advancements in synthetic methodologies have highlighted efficient routes to synthesize isoxazole derivatives, including this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and yields, showcasing a modern approach to producing this compound and its analogs .
Biological Applications
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus . This potential makes them candidates for developing new antibacterial agents.
Anticancer Properties
Isoxazole derivatives have been extensively studied for their anticancer activities. For example, specific analogs have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as COX-1 and FLT3 . These compounds have shown promise in preclinical models for treating various cancers, including ovarian cancer and acute myeloid leukemia.
Immunomodulatory Effects
Recent research has explored the immunomodulatory effects of isoxazole derivatives. Compounds like VGX-1027 have been reported to suppress inflammatory responses and modulate immune functions, indicating their potential in treating autoimmune diseases . This aspect highlights the therapeutic versatility of isoxazoles beyond traditional antimicrobial or anticancer roles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Vitale et al. (2014) | Anticancer activity | Developed new isoxazoles with enhanced COX-1 selectivity; showed potent activity against ovarian cancer cell lines. |
| Shaw et al. (2012) | Cytotoxicity | Synthesized N-phenyl isoxazoles; identified compounds with significant downregulation of phosphorylated STAT3 in colon cancer cells. |
| Xu et al. (2015) | FLT3 inhibition | Designed N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives; demonstrated complete tumor regression in xenograft models. |
Industrial Applications
Material Science
In addition to biological applications, this compound finds utility in material science. Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors and sensors . The ability to modify its structure allows researchers to tailor materials for specific applications.
Pharmaceutical Development
The compound's potential as a precursor for pharmaceutical agents underscores its importance in drug discovery. By modifying the isoxazole framework, researchers can create derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Propriétés
Numéro CAS |
169779-51-5 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |
Clé InChI |
FMDUYCHAMHMIEB-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
SMILES canonique |
CC1=NOC(=C1)C2=CN=CO2 |
Synonymes |
Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















